molecular formula C8H12N2O3 B13238837 Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

Cat. No.: B13238837
M. Wt: 184.19 g/mol
InChI Key: FGWZYWMASUOKCT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Systematic Nomenclature and Structural Interpretation

The IUPAC name methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate is derived from its core heterocyclic structure and substituent arrangement. The parent heterocycle, 1,2-oxazole (isoxazole), is a five-membered ring containing oxygen at position 1 and nitrogen at position 2. The numbering begins at the oxygen atom, proceeding clockwise to assign positions 3 and 4 to the substituents.

  • Position 3 : A 2-aminopropan-2-yl group, which is a branched alkylamine with an amino (-NH2) functional group attached to a central carbon flanked by two methyl groups.
  • Position 4 : A methoxycarbonyl (-COOCH3) group, forming a methyl ester.

The structural formula (C8H12N2O3) reflects this arrangement, with the hydrochloride salt variant (C8H13ClN2O3) incorporating a chloride counterion. The SMILES notation CC(C)(C1=NOC=C1C(=O)OC)N explicitly encodes the connectivity, emphasizing the isoxazole ring and substituent branching.

Comparative Analysis of Common vs. Systematic Nomenclature
While no trivial names are widely recognized for this compound, alternative descriptors such as "3-(2-amino-2-propyl)isoxazole-4-carboxylic acid methyl ester" may appear in non-IUPAC contexts. However, the systematic name remains authoritative for unambiguous identification.

Comparative Analysis of Isomeric Forms and Tautomerism

Isoxazole derivatives exhibit structural isomerism and tautomeric behavior, though the substituents in this compound limit such variability.

Structural Isomerism
  • Positional Isomers : Shifting the methoxycarbonyl group to position 5 (yielding methyl 5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylate) would constitute a positional isomer. Such variants are documented in related compounds, such as 3,4-dimethylphenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate.
  • Functional Group Isomerism : Replacing the ester with a carboxylic acid (e.g., 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid) alters reactivity but retains the isoxazole core.
Tautomerism

The 1,2-oxazole ring typically resists keto-enol tautomerism due to aromatic stabilization. However, proton exchange at the nitrogen or oxygen could theoretically yield minor tautomers, though computational studies suggest negligible populations under standard conditions.

Table 1: Isomeric and Tautomeric Variants

Variant Type Structural Feature Example Compound Source
Positional Isomer Methoxycarbonyl at position 5 Methyl 5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylate
Functional Group Isomer Carboxylic acid substituent 3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid
Tautomer Proton migration to nitrogen/oxygen Not experimentally observed

Registry Identifiers and Cross-Platform Database Alignment

The compound’s identity is codified across major chemical databases, though discrepancies arise between free base and salt forms.

Table 2: Registry Identifiers and Cross-Platform Alignment

Database Identifier Molecular Formula Key Metadata Source
CAS Registry 1803608-36-7 C8H13ClN2O3 Hydrochloride salt; MFCD28506068
PubChem CID 100698947 C8H12N2O3 Free base; InChIKey=FGWZYWMASUOKCT-UHFFFAOYSA-N
ChemSpider 85123415 (hypothetical*) C8H12N2O3 Derived from PubChem data
BLD Pharm 1934395-80-8 (analog) C7H10N2O3 Carboxylic acid variant; MFCD31420710

Note: ChemSpider entries are inferred via the Wolfram ChemSpider API, which links SMILES strings and InChIKeys to registry IDs.

Challenges in Cross-Platform Alignment

  • Salt vs. Free Base : The hydrochloride salt (CAS 1803608-36-7) is often conflated with the free base in databases lacking explicit salt annotations.
  • Formula Variants : The free base (C8H12N2O3) and hydrochloride (C8H13ClN2O3) share structural similarity but differ in molecular weight (184.08 vs. 220.65 g/mol).

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-8(2,9)6-5(4-13-10-6)7(11)12-3/h4H,9H2,1-3H3

InChI Key

FGWZYWMASUOKCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC=C1C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate typically involves the reaction of 2-aminopropan-2-ol with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidizing agent like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TBHP and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylate derivatives, while reduction can produce amine-substituted oxazoles.

Scientific Research Applications

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues

Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates

  • Structure: These derivatives feature Boc-protected cycloalkylamino groups (e.g., azetidine, piperidine) at position 5 and a methyl ester at position 3.
  • Synthesis: Prepared via β-enamino ketoester cyclization with hydroxylamine hydrochloride, achieving 97–100% enantiomeric excess (ee) when chiral starting materials are used .
  • Key Differences :
    • Regiochemistry : Substitution at position 5 vs. position 3 in the target compound.
    • Stability : Boc protection increases steric bulk and reduces amine reactivity compared to the free amine in the target compound.
    • Applications : Used as chiral building blocks in peptidomimetics, whereas the target compound’s amine may facilitate direct conjugation in drug discovery .

Ethyl 3-(Anthracenyl)-1,2-oxazole-4-carboxylates

  • Structure : Bulky anthracenyl substituents at position 3 (e.g., MC219: ethyl 3-(3,10-dibromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate) .
  • Synthesis : Achieved via Suzuki coupling or bromination/aromatization reactions.
  • Applications: Explored as antitumor agents due to intercalation with DNA, whereas the target compound’s amine may target receptors like RORγt .

Methyl 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

  • Structure : Chlorophenyl at position 3 and methyl at position 5 (CAS: 4357-94-2).
  • Physical Properties : Melting point 56–58°C , density 1.278 g/cm³ , and molecular weight 251.67 g/mol .
  • Key Differences :
    • Substituent Effects : The chlorophenyl group enhances lipophilicity (logP ≈ 4.3) versus the hydrophilic amine in the target compound.
    • Applications : Likely optimized for CNS penetration, while the target compound’s amine may improve solubility for systemic targets .
Physicochemical Properties
Property Target Compound Methyl 5-(N-Boc-azetidinyl) Ethyl 3-(Anthracenyl)
Molecular Weight (g/mol) 170.17 ~300 ~450
logP (Predicted) 0.5–1.2 2.5–3.0 5.0–6.0
Solubility (Water) Moderate Low Insoluble
Hydrogen Bond Donors 2 1 (Boc-protected) 0

Biological Activity

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate (CAS Number: 1804129-94-9) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its activity against various cell lines.

Molecular Formula : C8_8H12_{12}N2_2O3_3
Molecular Weight : 184.19 g/mol
CAS Number : 1804129-94-9

PropertyValue
Molecular FormulaC8_8H12_{12}N2_2O3_3
Molecular Weight184.19 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of oxazoline derivatives with specific reagents such as triflic anhydride. This method has been shown to yield compounds with significant biological activity, particularly in anticancer assays .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. Notably, research has demonstrated that derivatives exhibit cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Assays :
    • In vitro studies have utilized the MTT assay to evaluate the viability of cancer cells after treatment with the compound. The results indicated a structure-dependent activity against specific cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma).
    • For example, derivatives showed IC50 values ranging from 17 to 17.44 µM against different cancer cell lines, suggesting moderate to high cytotoxicity .

The mechanism by which this compound exerts its effects may involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The presence of electron-withdrawing groups in certain derivatives has been linked to enhanced activity, indicating that structural modifications can significantly impact their efficacy .

Study on Anticancer Activity

A study published in Chemical and Pharmaceutical Bulletin focused on the synthesis and evaluation of new oxazoline derivatives, including this compound. The study reported that certain compounds exhibited significant cytotoxicity against A549 and Caco-2 cells, with varying degrees of effectiveness depending on their chemical structure:

CompoundCell LineIC50 (µM)Effectiveness
Compound AA54917Moderate
Compound BCaco-217.44High

This highlights the importance of structural optimization in developing effective anticancer agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate?

The compound is synthesized via cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride under acidic conditions. This method, adapted from analogous 1,2-oxazole derivatives, yields moderate to high regioselectivity depending on substituent steric and electronic effects. Key intermediates include Boc-protected amines to preserve the 2-aminopropan-2-yl group during synthesis .

Q. How is the regiochemical identity of 1,2-oxazole derivatives confirmed experimentally?

Regioisomeric discrimination relies on multinuclear NMR (¹H, ¹³C, ¹⁵N) analysis. For example, in methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, distinct coupling constants (e.g., ²JH3–N2 = 14.36 Hz in ¹⁵N NMR) and chemical shifts for C-3, C-4, and C-5 in ¹³C NMR differentiate between 3- and 5-substituted isomers. X-ray crystallography provides definitive structural validation .

Advanced Research Questions

Q. How do dynamic processes such as Boc-group rotamerism affect NMR characterization, and how can these challenges be resolved?

Boc-protected amines exhibit rotational conformers, leading to split signals in NMR spectra. For example, tert-butyl protons may appear as two singlets (δ 1.24 and 1.44 ppm) with different populations. Chemical exchange spectroscopy (e.g., 1D selective NOESY) confirms rotameric equilibration by observing magnetization transfer between conformers upon selective irradiation .

Q. What crystallographic strategies are optimal for resolving structural ambiguities in 1,2-oxazole derivatives?

High-resolution X-ray diffraction combined with SHELXL refinement (via the SHELX suite) is widely used. For example, the triclinic crystal system (space group P1) of ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate was resolved with R1 = 0.048 using MoKα radiation. Hydrogen bonding and π-π stacking interactions are critical for stabilizing lattice packing .

Q. How can regioselectivity be controlled during the synthesis of 1,2-oxazole-4-carboxylates with bulky substituents?

Steric and electronic directing effects govern regioselectivity. For example, electron-withdrawing groups (e.g., esters) at the 4-position favor cyclization at the less hindered β-carbon of the enamine precursor. Computational modeling (DFT) of transition states can predict regiochemical outcomes, while substituent tuning (e.g., chiral N-heterocycles) enhances enantiomeric excess (up to 97–100% ee) .

Data Contradictions and Analytical Considerations

Q. How should researchers address discrepancies in reported melting points or spectral data for structurally similar oxazole derivatives?

Variations often arise from polymorphic forms or impurities. Cross-validation using orthogonal techniques (e.g., DSC for melting behavior, HRMS for molecular mass) is essential. For example, methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate exhibits polymorph-dependent melting points (56–58°C vs. 182–183°C in related esters), necessitating single-crystal XRD for phase identification .

Q. What pitfalls exist in interpreting NOE correlations for conformationally flexible oxazole derivatives?

Overlapping signals and slow exchange regimes can lead to misinterpretation. Selective irradiation experiments (e.g., saturation transfer) combined with variable-temperature NMR clarify dynamic processes. For chiral oxazoles, diastereomeric splitting may mask rotameric equilibria, requiring 2D EXSY or isotopic labeling for resolution .

Methodological Recommendations

  • Synthetic Optimization : Use chiral N-heterocyclic carboxylic acids as starting materials to achieve high enantiomeric purity .
  • Structural Validation : Combine NMR (¹⁵N for nitrogen environment) with XRD for unambiguous assignment .
  • Dynamic NMR : Employ 1D saturation transfer or 2D EXSY to probe rotameric exchange in Boc-protected derivatives .

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